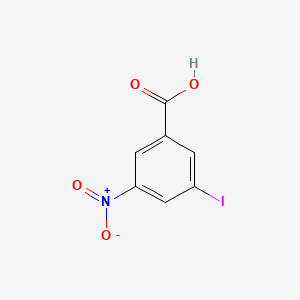

3-Iodo-5-nitrobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGURBBHVJTXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064222 | |

| Record name | Benzoic acid, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-17-3 | |

| Record name | 3-Iodo-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-iodo-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-5-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-iodo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodo-5-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3F3XQX3HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Iodo 5 Nitrobenzoic Acid

Established Synthetic Routes

The preparation of 3-Iodo-5-nitrobenzoic acid can be approached through two primary strategic disconnections: introducing a nitro group onto a pre-existing iodinated benzoic acid scaffold or performing an iodination reaction on a nitrobenzoic acid derivative.

Nitration of 3-Iodobenzoic Acid

One of the most common and direct methods for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 3-Iodobenzoic acid. In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring. The existing substituents on the ring, the iodine atom and the carboxylic acid group, direct the position of the incoming nitro group. The carboxylic acid group is a meta-directing deactivator, while the iodine atom is an ortho, para-directing deactivator. The position between these two groups (C5) is sterically accessible and electronically favored for substitution, leading to the desired 3-iodo-5-nitro product.

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edursc.org This combination, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. truman.edu

The reaction is generally carried out by dissolving 3-Iodobenzoic acid in concentrated sulfuric acid, followed by the slow, dropwise addition of the nitrating mixture. The use of sulfuric acid as a solvent protonates the nitric acid, facilitating the formation of the nitronium ion and also protonates the carbonyl oxygen of the carboxylic acid, further enhancing its deactivating effect.

Table 1: Typical Reagents for Nitration

| Reagent | Function |

|---|---|

| 3-Iodobenzoic acid | Starting material |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |

After the addition of the nitrating mixture is complete, the reaction is often stirred for an additional period (e.g., 10-15 minutes) at low temperature to ensure complete conversion. truman.edu Subsequently, the reaction mixture may be allowed to stand at room temperature for a short duration before workup. rsc.org

Upon completion of the reaction, the mixture is typically poured over crushed ice and water. truman.edursc.org This step serves to quench the reaction and to precipitate the crude this compound, which is a solid. The crude product is then collected by vacuum filtration and washed with cold water to remove residual acids and other water-soluble impurities. truman.edursc.org

Further purification is generally achieved through recrystallization. google.comresearchgate.net An appropriate solvent system, such as an ethanol-water mixture, is often employed. rsc.org The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified product crystallizes out, leaving impurities behind in the mother liquor. researchgate.netyoutube.com The purity of the final product can be assessed by its melting point.

Table 2: Purification Steps

| Step | Purpose |

|---|---|

| Quenching on ice | To stop the reaction and precipitate the product |

| Vacuum filtration | To isolate the crude solid product |

| Washing with cold water | To remove residual acids and soluble impurities |

C₇H₅IO₂ + HNO₃ --(H₂SO₄)--> C₇H₄INO₄ + H₂O

The mechanism involves three key steps:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

Electrophilic attack: The π-electron system of the 3-iodobenzoic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This attack preferentially occurs at the C5 position due to the directing effects of the existing substituents, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Iodination of 5-Nitrobenzoic Acid Derivatives

An alternative synthetic strategy involves the introduction of an iodine atom onto a 3-nitrobenzoic acid framework. However, direct iodination of aromatic rings that are deactivated by electron-withdrawing groups like the nitro and carboxylic acid groups is generally challenging. Standard electrophilic iodination methods are often not effective for such highly deactivated substrates.

Research into aromatic iodination has explored various reagents. For instance, a method using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid has been shown to iodinate deactivated arenes like nitrobenzene (B124822). nih.gov However, the same study notes that nitrobenzoic acids did not undergo bromination under similar powerful halogenating conditions, suggesting that direct iodination of 3-nitrobenzoic acid would be difficult to achieve. nih.gov

Due to the difficulty of direct iodination on the deactivated ring of 3-nitrobenzoic acid, this route is less commonly employed. More practical approaches would likely involve multi-step sequences starting from a more activated precursor, such as 3-amino-5-nitrobenzoic acid, via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by iodide. However, this falls outside the scope of direct iodination of a 5-nitrobenzoic acid derivative.

Sequential Halogenation and Nitration Approaches from Benzoic Acid

An alternative strategy for the synthesis of this compound begins with benzoic acid and involves a two-step process: initial iodination followed by nitration. This approach leverages the directing effects of the substituents at each stage.

The first step is the iodination of benzoic acid to produce 3-iodobenzoic acid. The carboxyl group is a meta-directing deactivator, so the iodine will be directed to the meta position. This can be achieved through various methods, including diazotization of 3-aminobenzoic acid followed by treatment with potassium iodide. guidechem.comorgsyn.org Direct iodination of benzoic acid is also possible using reagents like iodine in the presence of an oxidizing agent such as nitric acid or with iodine monochloride, though yields can be variable. google.comorgsyn.org

| Method | Reagents | Description |

| Diazotization | 3-Aminobenzoic acid, NaNO2, H2SO4, then KI | A reliable method involving the conversion of an amino group to a diazonium salt, which is then displaced by iodide. guidechem.com |

| Direct Iodination | Benzoic acid, I2, HNO3 | An oxidative iodination where nitric acid acts as the oxidizing agent to generate the electrophilic iodine species. orgsyn.org |

The second step involves the nitration of the 3-iodobenzoic acid intermediate. In this reaction, both the iodo and carboxyl groups are meta-directing. Therefore, the incoming nitro group is directed to the position that is meta to both existing substituents, which is the C-5 position. This regioselectivity leads to the formation of the desired this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Advanced Synthetic Strategies and Innovations

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of compounds like this compound, advanced strategies often focus on the use of novel catalysts and reagents.

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. acs.org While not yet specifically detailed for the large-scale synthesis of this compound, this methodology offers a potential route for the direct and selective iodination of C-H bonds, potentially under milder conditions than traditional electrophilic substitution. acs.org

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound is a prime example of the critical role of chemo- and regioselectivity in electrophilic aromatic substitution reactions. The specific placement of the iodo and nitro groups at the 1, 3, and 5 positions on the benzene (B151609) ring cannot be achieved by direct nitration and iodination of benzoic acid due to the directing effects of the substituents. The carboxylic acid group is a deactivating, meta-director, while the nitro group is also a strong deactivating, meta-director. Direct iodination of 3-nitrobenzoic acid would be challenging and would likely result in substitution at a different position.

A common and effective synthetic route involves a multi-step process starting from a precursor that allows for controlled introduction of the functional groups. A well-established method is the Sandmeyer reaction, which utilizes a diazotization-iodination pathway. This process typically starts with 3-amino-5-nitrobenzoic acid.

The synthetic sequence is as follows:

Diazotization: The amino group of 3-amino-5-nitrobenzoic acid is converted into a diazonium salt. This is achieved by treating the starting material with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). chemicalbook.com

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. chemicalbook.com The diazonium group is an excellent leaving group (N₂ gas) and is replaced by the iodide ion to yield the final product, this compound.

This pathway ensures the desired regiochemistry. The positions of the amino and nitro groups on the starting material dictate the final positions of the iodo and nitro groups. The mechanism for the reaction of the diazonium salt with iodide can proceed through either a radical mechanism or a nucleophilic substitution mechanism, depending on the specific reaction conditions. An analogous synthesis for the isomer 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid reported a yield of 89.7%. chemicalbook.com

| Step | Reactants | Reagents | Product | Temperature |

| 1. Diazotization | 3-Amino-5-nitrobenzoic acid | Sodium nitrite, Hydrochloric acid | 3-Carboxy-5-nitrobenzenediazonium chloride | 0–5 °C |

| 2. Iodination | 3-Carboxy-5-nitrobenzenediazonium chloride | Potassium iodide | This compound | 0–20 °C |

Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its traditional synthetic route to reduce its environmental impact. The conventional methods often involve hazardous reagents and generate significant waste.

Potential green improvements could focus on several areas:

Alternative Nitrating Agents: The synthesis of the precursor, 3-amino-5-nitrobenzoic acid, involves nitration steps that traditionally use a mixture of concentrated nitric and sulfuric acids. These are highly corrosive and produce substantial acidic waste. Green chemistry seeks to replace these with solid acid catalysts or milder nitrating agents like calcium nitrate (B79036) in glacial acetic acid, which have been shown to be effective for other aromatic compounds and reduce the hazards and waste associated with strong acids. wjpmr.com

Solvent Replacement: Many organic syntheses utilize volatile organic compounds (VOCs) as solvents. Research into greener alternatives focuses on using water, supercritical fluids, or ionic liquids, which have lower toxicity and environmental persistence. For the diazotization-iodination sequence, which is often carried out in water, optimizing the process to minimize organic solvent use during workup and purification would be a key green objective.

Catalytic Methods: Developing catalytic methods for iodination could be a significant advancement. For instance, the oxidation of aldehydes to carboxylic acids has been achieved under greener conditions using catalysts like diphenyl diselenide with hydrogen peroxide, avoiding harsher oxidants. mdpi.com A similar catalytic approach for the iodination step, potentially avoiding the stoichiometric use of reagents in the Sandmeyer reaction, would align with green chemistry principles.

Scalability Considerations for Industrial Applications

The industrial-scale synthesis of this compound requires careful consideration of process safety, efficiency, and cost. The Sandmeyer reaction, while effective at a lab scale, presents several challenges for large-scale production.

Thermal Safety: Diazonium salts are notoriously unstable and can decompose exothermically, and in some cases, explosively, if the temperature is not strictly controlled. For industrial applications, this necessitates robust cooling systems and continuous flow reactors are often preferred over large batch reactors to minimize the volume of hazardous intermediate present at any one time.

Reagent Handling and Stoichiometry: The use of sodium nitrite requires careful handling as it is a strong oxidizer. Precise stoichiometric control is crucial to prevent side reactions and ensure the complete conversion of the starting amine.

Waste Management: The process generates significant aqueous waste containing inorganic salts and potentially residual copper salts if a copper catalyst is used in the Sandmeyer reaction. Industrial processes must incorporate efficient waste treatment and disposal protocols to comply with environmental regulations.

Process Optimization: To ensure economic viability, optimization of reaction conditions such as concentration, temperature, and reaction time is essential to maximize yield and purity, thereby minimizing the need for costly and complex downstream purification steps. Commercial suppliers focus on services like process optimization and commercial production to address these scalability challenges. chemscene.com

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Iodine Atom

The chemical reactivity of this compound is significantly influenced by the presence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups deactivate the benzene ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the carbon atom bearing the iodo group, displacing iodide, which functions as a good leaving group.

The strong electron-withdrawing nature of the nitro and carboxyl groups, particularly when positioned meta to each other and ortho/para to the site of substitution, stabilizes the negatively charged intermediate formed during the reaction, thereby facilitating the substitution.

Mechanisms and Kinetics of Substitution

The mechanism for nucleophilic aromatic substitution on activated aryl halides like this compound is generally a two-step addition-elimination process. nih.gov

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom attached to the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and carboxyl groups. This initial step is typically the slow, rate-determining step of the reaction. hud.ac.ukresearchgate.net

Elimination Step: The leaving group (iodide) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

While the two-step pathway is widely accepted, some nucleophilic aromatic substitutions have been found to proceed through a concerted mechanism (cSₙAr), where the bond-making and bond-breaking occur in a single transition state. nih.gov

The kinetics of these reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile. libretexts.org

Rate = k[this compound][Nucleophile]

Kinetic studies, such as the analysis of Brønsted coefficients (βnuc), can provide insight into the transition state of the rate-limiting step. For example, a high βnuc value (e.g., 0.91 in the reaction of 4-nitrofluorobenzene with phenoxides) suggests that the breakdown of the Meisenheimer intermediate is the rate-limiting step, as significant bond formation has already occurred. hud.ac.uk Conversely, a lower value (e.g., 0.36 for aminolysis) can also be interpreted in the context of a rate-limiting breakdown of the intermediate. hud.ac.uk

Formation of Azido (B1232118) and Thiocyanato Derivatives

The activated nature of the C-I bond in this compound allows for its substitution by various nucleophiles, including the azide (B81097) (N₃⁻) and thiocyanate (B1210189) (SCN⁻) ions, to form the corresponding azido and thiocyanato derivatives.

Formation of 3-Azido-5-nitrobenzoic acid: This transformation can be achieved by reacting this compound with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The azide ion acts as the nucleophile, displacing the iodide. Studies on similar compounds, like 4-nitrofluorobenzene, show that reactions with sodium azide proceed readily. hud.ac.uk

Formation of 3-Thiocyanato-5-nitrobenzoic acid: Similarly, the thiocyanato derivative can be prepared by reacting this compound with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. The thiocyanate ion is an ambident nucleophile, but it typically attacks via the sulfur atom in SₙAr reactions to form an isothiocyanate precursor or the thiocyanato compound directly.

These reactions provide pathways to introduce nitrogen- and sulfur-containing functional groups, which are valuable synthons for further chemical transformations.

| Starting Material | Nucleophile | Reagent Example | Product |

| This compound | Azide ion (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-5-nitrobenzoic acid |

| This compound | Thiocyanate ion (SCN⁻) | Potassium Thiocyanate (KSCN) | 3-Thiocyanato-5-nitrobenzoic acid |

Reduction Reactions of the Nitro Group

The nitro group of this compound is a key site for functional group transformation, primarily through its reduction to an amino group. This conversion opens up a wide array of subsequent chemical modifications.

Formation of 3-Iodo-5-aminobenzoic Acid

The conversion of this compound to 3-iodo-5-aminobenzoic acid is a crucial synthetic step. This transformation is typically achieved through the selective reduction of the nitro group. A common and effective method for this reduction in substituted nitroarenes is the use of tin(II) chloride (SnCl₂). wikipedia.orgcommonorganicchemistry.com This reagent is known for its mild reaction conditions and chemoselectivity, allowing for the reduction of a nitro group to an aniline (B41778) without affecting other sensitive functionalities like halogens or carboxylic acids. semanticscholar.org The reaction is typically carried out in an acidic medium, such as ethanol (B145695) with hydrochloric acid. semanticscholar.org

Another established method for nitro group reduction is the use of metallic iron (Fe) in the presence of an acid, like acetic acid, or a salt such as ammonium (B1175870) chloride in a solvent mixture like ethanol and water. patsnap.com While effective, this method can sometimes require more rigorous workup procedures. semanticscholar.org

These reduction methods provide a reliable pathway to synthesize 3-iodo-5-aminobenzoic acid, a valuable building block for more complex molecules.

| Method | Reagents | Typical Conditions | Selectivity |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Acidic aqueous ethanol | High for nitro group; preserves iodo and carboxyl groups wikipedia.orgsemanticscholar.org |

| Iron Reduction | Fe powder, NH₄Cl | Ethanol/water, reflux | Good for nitro group reduction patsnap.com |

Catalytic Hydrogenation and Metal Hydride Reductions

Catalytic hydrogenation is a widely used technique for the reduction of nitro groups. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. commonorganicchemistry.com However, a significant challenge in the hydrogenation of this compound is the potential for dehalogenation (loss of the iodine atom), particularly with highly active catalysts like Pd/C. commonorganicchemistry.com The selection of the catalyst and reaction conditions is therefore critical to ensure the selective reduction of the nitro group. Raney nickel is sometimes preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal hydrides are another class of reducing agents. However, their application to aromatic nitro compounds can be problematic. For instance, lithium aluminum hydride (LiAlH₄) typically reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds, making it unsuitable for the desired transformation of this compound. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) on its own is generally not potent enough for nitro group reduction but can be effective in the presence of transition metal catalysts. unimi.it

| Method | Reagents | Potential Issues/Considerations |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Risk of dehalogenation (loss of iodine) commonorganicchemistry.com |

| Metal Hydride Reduction | LiAlH₄ | Unsuitable for aromatic nitro groups (forms azo compounds) commonorganicchemistry.com |

Coupling Reactions

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions significantly enhance the molecular complexity and are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyonedalabs.com For this compound, the aryl iodide functionality readily participates in this reaction to form a biaryl structure. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or precatalysts with specialized ligands) and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a solvent mixture, often including water (e.g., dioxane/water). nih.govharvard.edu

Table of Typical Suzuki-Miyaura Reaction Components

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation harvard.edu |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron species nih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and reagents |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction utilizes a dual catalytic system, employing both a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.org

In the context of this compound, the C-I bond serves as the electrophilic site for coupling with various terminal alkynes. This reaction provides a direct route to arylalkynes, which are valuable synthetic intermediates. While the classic conditions involve a copper co-catalyst, copper-free variations have also been developed to avoid the potential homocoupling of the alkyne substrate (Glaser coupling). wikipedia.orglibretexts.org

| Catalyst System | Reagents | Base | Product Type |

| Palladium/Copper | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI | Amine (e.g., Et₃N, piperidine) | Arylalkyne wikipedia.orgorganic-chemistry.org |

Castro-Stephens Coupling

The Castro-Stephens coupling is a cross-coupling reaction that forms a disubstituted alkyne by reacting a copper(I) acetylide with an aryl halide. wikipedia.orgambeed.com Unlike the Sonogashira reaction, which is catalytic, the Castro-Stephens coupling typically uses a stoichiometric amount of the pre-formed copper acetylide. wikipedia.orgalfa-chemistry.com The reaction is commonly carried out in a solvent such as hot pyridine. wikipedia.orgalfa-chemistry.com

For this compound, this reaction offers a direct method to couple the aryl iodide with an alkyne moiety. The reaction is particularly useful for synthesizing disubstituted alkynes and certain heterocyclic compounds. wikipedia.org The Sonogashira reaction is essentially a later modification of the Castro-Stephens coupling, where the addition of a palladium catalyst allows both copper and palladium to be used in catalytic amounts. wikipedia.org

| Reaction | Key Reagents | Solvent | Notes |

| Castro-Stephens | Aryl Iodide, Copper(I) Acetylide (stoichiometric) | Pyridine wikipedia.orgalfa-chemistry.com | Precursor to the Sonogashira reaction |

Other Cross-Coupling Methodologies

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, the carbon-iodine bond in this compound serves as a versatile anchor for various other cross-coupling methodologies. These alternative reactions expand the synthetic utility of this compound, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. Key among these are the Ullmann, Buchwald-Hartwig, and Stille couplings, each offering unique advantages in specific synthetic contexts.

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a biaryl, has evolved to include hetero-coupling reactions. reddit.comresearchgate.net In the context of this compound, this reaction could be employed to synthesize symmetrical biaryls or, in its modern variations, to form carbon-oxygen or carbon-nitrogen bonds (Ullmann Condensation). nih.gov While classic Ullmann conditions are often harsh, requiring high temperatures, newer catalytic systems have been developed that proceed under milder conditions. reddit.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides, such as this compound, with a wide array of primary and secondary amines. wikipedia.orgspringernature.com The development of sophisticated phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, enabling the use of various amine coupling partners under relatively mild conditions. wikipedia.orgreddit.com This methodology provides a direct route to N-aryl amine derivatives of this compound, which are valuable intermediates in medicinal chemistry. The reaction generally involves a palladium catalyst, a phosphine ligand, and a base. reddit.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. oup.com The aryl iodide functionality of this compound makes it an excellent substrate for this transformation. A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups. oup.comresearchgate.net However, a significant drawback is the toxicity of the tin compounds used. researchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. oup.com

Below is a table summarizing these cross-coupling methodologies and their potential application to this compound.

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed | Key Features |

| Ullmann Coupling | Copper (Cu) | Aryl Halide | C-C (biaryl) | Traditionally requires high temperatures; modern variants are milder. reddit.comresearchgate.net |

| Ullmann Condensation | Copper (Cu) | Alcohol, Amine | C-O, C-N | Forms aryl ethers or aryl amines; often requires high-boiling polar solvents. nih.gov |

| Buchwald-Hartwig Amination | Palladium (Pd) | Amine | C-N | Wide scope of amine partners; enabled by specialized phosphine ligands. wikipedia.orgspringernature.com |

| Stille Coupling | Palladium (Pd) | Organostannane | C-C | Tolerates a wide variety of functional groups; tin reagents are toxic. oup.comresearchgate.net |

Electrophilic Reactions of the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). wikipedia.org Both of these groups are meta-directors. nih.govwikipedia.org Conversely, the iodine atom (-I) is a weakly deactivating group but directs incoming electrophiles to the ortho and para positions. reddit.com

The cumulative effect of these three substituents makes electrophilic substitution on the this compound ring a challenging transformation. The strong deactivating nature of the -NO₂ and -COOH groups significantly reduces the nucleophilicity of the benzene ring, requiring harsh reaction conditions for any substitution to occur.

If an electrophilic substitution reaction were to be forced, the position of the incoming electrophile would be determined by the directing effects of the existing substituents.

The -COOH group at C1 directs meta to positions C3 (occupied) and C5 (occupied).

The -I group at C3 directs ortho to positions C2 and C4, and para to position C6.

The -NO₂ group at C5 directs meta to positions C1 (occupied) and C3 (occupied).

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOH | 1 | Strongly Deactivating | meta |

| -I | 3 | Weakly Deactivating | ortho, para |

| -NO₂ | 5 | Strongly Deactivating | meta |

Functional Group Compatibility and Protection Strategies in Multi-step Synthesis

In multi-step syntheses involving this compound, the compatibility of its three distinct functional groups—carboxylic acid, iodo, and nitro—with various reagents is a critical consideration. The reactivity of each group dictates the sequence of reactions and often necessitates the use of protecting groups to prevent undesired side reactions. chemistry.coach

The carboxylic acid group possesses an acidic proton and is susceptible to reaction with bases and strong nucleophiles. For instance, in cross-coupling reactions that require basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. reddit.com While the reaction may still proceed, this can affect the solubility of the substrate and may require additional equivalents of base. reddit.com To avoid these complications, the carboxylic acid is often protected, most commonly as an ester (e.g., methyl or ethyl ester). oup.com

The iodo group is the primary site for cross-coupling reactions. It is generally stable under many synthetic conditions but is the intended point of reaction in palladium- or copper-catalyzed transformations.

The nitro group is a strong electron-withdrawing group and is generally stable to a wide range of non-reducing reaction conditions. It is typically compatible with many cross-coupling protocols. However, it is highly susceptible to reduction. reddit.com Reagents such as catalytic hydrogenation (e.g., H₂/Pd) or reducing metals (e.g., Sn, Fe in acid) will readily convert the nitro group to an amino group. Therefore, if these reductive conditions are required elsewhere in a synthetic sequence, the nitro group must be introduced after the reduction step, or a different synthetic strategy must be employed. Protecting groups for nitro groups are not commonly used; instead, the group is often viewed as a masked amine. reddit.comreddit.com

Sequential protection involves the protection of one functional group to allow a chemical transformation to occur at another site, followed by deprotection. The order of these protection and reaction steps is crucial for the success of a synthesis. libretexts.org

For a synthesis using this compound where a cross-coupling reaction is to be performed, followed by a modification that is incompatible with a free carboxylic acid (e.g., reaction with an organolithium reagent), a typical sequence would be:

Protection: Convert the carboxylic acid to an ester (e.g., methyl ester) to mask its acidity. This is typically achieved using standard esterification conditions. oup.com

Reaction: Perform the desired transformation, such as a Suzuki or Buchwald-Hartwig coupling at the iodo position. The ester and nitro groups are generally compatible with these conditions.

Deprotection: Hydrolyze the ester back to the carboxylic acid using acidic or basic conditions, chosen to be compatible with the newly installed group and the nitro group. oup.com

This sequential approach ensures that each reaction proceeds selectively at the intended functional group.

Orthogonal protection is a powerful strategy in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by choosing protecting groups that are removed under mutually exclusive conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis). wikipedia.org

When designing a synthesis with a derivative of this compound that contains additional functional groups, orthogonal principles are vital. For example, consider a scenario where the nitro group has been reduced to an amine, and both the amine and the carboxylic acid require protection.

The carboxylic acid could be protected as a tert-butyl (Boc) ester, which is cleaved under acidic conditions (e.g., trifluoroacetic acid). wikipedia.org

The amino group could be protected as a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under basic conditions (e.g., piperidine). wikipedia.org

Derivatives and Analogs of 3 Iodo 5 Nitrobenzoic Acid: Synthesis and Applications

Synthesis of Key Derivatives

The structural modification of 3-iodo-5-nitrobenzoic acid leads to a variety of derivatives with tailored properties. The synthesis of these compounds often involves standard organic transformations targeting the carboxylic acid group or modifying the aromatic ring.

Methyl Esters (e.g., Methyl 3-Iodo-5-nitrobenzoate)

The conversion of a nitrobenzoic acid to its corresponding methyl ester is a fundamental step in multi-step syntheses, often to protect the carboxylic acid group or to facilitate subsequent reactions. One efficient method for the esterification of the analogous 4-iodo-3-nitrobenzoic acid involves the use of trimethyl orthoacetate. This method involves dissolving the acid in trimethyl orthoacetate and refluxing the solution, which can yield the methyl ester in nearly quantitative amounts (98%) google.com.

An alternative, more traditional approach is Fischer esterification. For example, reacting 4-iodo-3-nitrobenzoic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid can produce the methyl ester. This method, however, may require more extensive purification, such as column chromatography, to isolate the final product google.com. A similar process is used for methyl benzoate, which is nitrated using a mixture of concentrated nitric and sulfuric acids to produce methyl m-nitrobenzoate in yields of 81-85% orgsyn.org.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Orthoacetate Esterification | 4-Iodo-3-nitrobenzoic acid, Trimethyl orthoacetate | Reflux for 15 hours | 98% | google.com |

| Fischer Esterification | 4-Iodo-3-nitrobenzoic acid, Methanol, Sulfuric acid | - | 77% (after chromatography) | google.com |

Amide Derivatives

Amide derivatives of nitrobenzoic acids are significant, particularly in pharmaceutical chemistry. For instance, 4-iodo-3-nitrobenzamide (B1684207) (Iniparib) has been investigated for its biological activity google.com. A common route to these amides involves converting the carboxylic acid to an acid chloride, followed by reaction with an amine source. The synthesis of 4-iodo-3-nitrobenzamide can be achieved by reacting 4-iodo-3-nitrobenzoic acid with thionyl chloride in dimethylformamide (DMF) to generate the acid chloride in situ, which is then treated with ammonium (B1175870) hydroxide. This process, however, can result in modest yields (around 40.5% after recrystallization) and the formation of impurities like 4-chloro-3-nitrobenzamide (B92726) google.com.

A cleaner and more efficient method involves the conversion of the corresponding methyl ester to the amide. By dissolving methyl 4-iodo-3-nitrobenzoate in a suitable solvent like methanol and bubbling anhydrous ammonia (B1221849) gas through the solution, the amide can be formed without the harsh reagents that produce chlorinated impurities google.com. The carboxamide group is a feature in over 25% of known drugs due to its stability and hydrogen-bonding capabilities .

Fluoro- and Chloro-Substituted Analogs

The synthesis of halogen-substituted nitrobenzoic acids typically involves the direct nitration of a corresponding halogenated benzoic acid. For example, 3-chloro-4-fluoro-5-nitro-benzoic acid can be prepared by treating 3-chloro-4-fluorobenzoic acid with a mixture of concentrated sulfuric acid and nitric acid chemicalbook.com. The reaction mixture is stirred at room temperature before being heated to 100°C for a couple of hours. Upon cooling and pouring into ice water, the product precipitates and can be collected by filtration, achieving a yield of 78% chemicalbook.com.

Another industrially relevant method involves the nitration of 2,4-bis(chloro-5-fluoroacetophenone) with fuming nitric acid and concentrated sulfuric acid at temperatures between 103–110 °C google.com. These halogenated and nitrated benzoic acid derivatives serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals .

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-fluorobenzoic acid | Sulfuric acid, Nitric acid | 100 °C | 2 hours | 78% | chemicalbook.com |

Amino- and Hydroxy-Substituted Analogs

Amino-substituted benzoic acids are commonly synthesized by the reduction of a corresponding nitro-substituted precursor. The nitro group is readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst researchgate.net. This transformation is a key step in creating amino- and subsequently hydroxy-substituted analogs.

Dinitrated Benzoic Acid Derivatives

Dinitrated benzoic acid derivatives, such as 3,5-dinitrobenzoic acid, are prepared through aggressive nitration of benzoic acid. The procedure involves reacting benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is carefully controlled, and the mixture is heated for several hours to ensure complete dinitration. After the reaction, the mixture is poured onto ice, causing the 3,5-dinitrobenzoic acid to precipitate. The crude product can be purified by recrystallization from aqueous ethanol (B145695), yielding the pure compound with a melting point of 205–207°C and in 54–58% yield orgsyn.org.

Applications of Derivatives in Organic Synthesis

Derivatives of this compound and its analogs are valuable building blocks in organic synthesis. The presence of electron-withdrawing groups like nitro and iodo substituents activates the aromatic ring for certain reactions and provides functional handles for further transformations google.commdpi.com.

Pharmaceutical Intermediates : Halogenated nitrobenzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For example, 4-iodo-3-nitrobenzamide was developed as the PARP inhibitor Iniparib, which entered clinical trials for cancer treatment google.com. Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a crucial intermediate for preparing certain antimicrobial quinolonecarboxylic acid drugs researchgate.net. Other nitrobenzoic acids serve as intermediates for antagonist drugs google.com.

Building Blocks for Complex Molecules : These derivatives serve as scaffolds for constructing more complex molecules. The nitro group can be reduced to an amine, which can then be diazotized or participate in amide bond formation researchgate.net. The halogen atoms (iodo, chloro, fluoro) are excellent participants in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds .

Agrochemical and Material Science : Beyond pharmaceuticals, these compounds are used in the development of agrochemicals and advanced materials where their specific electronic and structural properties are exploited .

The functional group versatility of these derivatives makes them important tools for chemists in academic and industrial research.

Building Blocks for Complex Molecular Architectures

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct and reactive functional groups on the benzene (B151609) ring: a carboxylic acid, an iodo group, and a nitro group. This specific arrangement allows for a series of selective and sequential chemical modifications, making it a valuable starting material for constructing more complex molecular structures.

The strategic positioning of these groups enables chemists to employ a wide array of reactions. The carboxylic acid group can readily undergo esterification or amidation to introduce new molecular fragments. The iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for forming carbon-carbon bonds. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. This trifunctional nature provides a powerful platform for the regioselective synthesis of polysubstituted aromatic compounds.

A key advantage of using this compound and its derivatives is the ability to perform these transformations in a controlled manner. For instance, an analog, 3-iodo-2-methyl-5-nitrobenzoic acid, is recognized for its role as a versatile synthetic intermediate precisely because the specific arrangement of its substituents facilitates a wide range of chemical reactions. This control is crucial for the bottom-up assembly of intricate molecular architectures, including those found in medicinal chemistry and materials science.

| Functional Group | Potential Transformations | Application in Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Acid Chloride Formation | Introduces ester or amide linkages, connects to other molecules. |

| Iodo (-I) | Suzuki, Sonogashira, Heck, and Ullmann Couplings; Grignard Formation | Forms new C-C or C-Heteroatom bonds to build larger scaffolds. |

| Nitro (-NO2) | Reduction to Amine (-NH2), Nucleophilic Aromatic Substitution | Provides a key amine intermediate for further functionalization. |

Precursors for Heterocyclic Compounds

Derivatives of iodonitrobenzoic acids are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The combination of the iodo and nitro groups, often in conjunction with the carboxylic acid or its derivatives, facilitates cyclization reactions to form various ring systems.

Research has demonstrated that these building blocks can be used to construct fused heterocyclic systems. For example, o-iodoxybenzoic acid (IBX), a hypervalent iodine reagent derived from an iodobenzoic acid, has been shown to mediate the cyclization of N-aryl amides to form important heterocyclic structures like δ-lactams and cyclic urethanes. semanticscholar.orgnih.gov This type of intramolecular reaction highlights the potential of the iodo- and amino- (from the reduced nitro group) functionalities to participate in ring-forming processes.

Furthermore, studies on positional isomers, such as 2-iodo-3-nitrobenzoic acid, have shown their utility in tandem Castro-Stephens coupling and 6-endo-dig cyclization reactions to produce 3-aryl-5-nitroisocoumarins. acs.orgacs.org This demonstrates how the iodo and carboxylic acid groups can react with an alkyne to first form a C-C bond, followed by an intramolecular ring closure. The presence and position of the nitro group can significantly influence the regioselectivity of such cyclizations. acs.orgacs.org The flexibility of these precursors allows for the synthesis of diverse heterocyclic scaffolds, which is of significant interest in drug discovery and development. rsc.orggoogle.com

Reagents in Diverse Chemical Transformations

Beyond their role as structural building blocks, derivatives of this compound are precursors to powerful chemical reagents, particularly in the field of hypervalent iodine chemistry. wikipedia.org Hypervalent iodine compounds contain an iodine atom in a formal oxidation state higher than +1, rendering them highly useful as oxidizing agents and for group transfer reactions. wikipedia.orgorganic-chemistry.org They are often preferred over heavy metal-based reagents due to their lower toxicity and milder reaction conditions. organic-chemistry.org

The iodine atom in an iodoarene can be oxidized to a hypervalent state, typically I(III) or I(V). The presence of strong electron-withdrawing groups, such as the nitro group in this compound, enhances the electrophilicity and reactivity of the iodine center. This makes the resulting hypervalent iodine reagents more powerful.

For instance, 2-iodoxybenzoic acid (IBX), a well-known I(V) reagent, is prepared from 2-iodobenzoic acid. wikipedia.org Its derivatives are used in a wide range of oxidative transformations. Research has also focused on creating novel hypervalent iodine reagents from substituted iodoarenes. These reagents can mediate a variety of chemical transformations, including the oxidation of alcohols, the formation of carbon-carbon and carbon-heteroatom bonds, and oxidative cyclizations. organic-chemistry.orgprinceton.edu The ability to tune the electronic properties of the aryl iodide precursor, such as by introducing a nitro group, allows for the rational design of reagents with specific reactivity profiles. chemistryworld.com

Comparative Analysis of Reactivity and Selectivity in Derivatives

The reactivity and selectivity of derivatives of this compound are profoundly influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, and electron-donating groups alter the electron density at the reactive centers (the carboxylic acid, the iodo group, and the carbon atoms of the ring), thereby affecting reaction rates and outcomes.

The acidity of the carboxylic acid group is a clear example. A nitro group meta to the carboxylic acid, as in this compound, increases its acidity compared to benzoic acid due to the inductive electron-withdrawing effect of the nitro group. byjus.com This can affect the conditions required for reactions such as esterification or amidation.

In the context of hypervalent iodine reagents, the effect of a nitro substituent can be particularly significant. One study synthesized a hypervalent-iodine-based electrophilic trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, from 2-iodo-5-nitrobenzoic acid. A comparative kinetic analysis was performed against its non-nitrated analog. While structural and electrochemical data might predict inferior reactivity for the nitrated compound, ¹⁹F NMR kinetic studies revealed that the 5-nitro derivative was nearly an order of magnitude more reactive. This highlights that the electronic effects of substituents can lead to non-intuitive, yet powerful, enhancements in reactivity.

| Compound | Key Substituent | Relative Reactivity | Observation |

|---|---|---|---|

| 1-(Trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | None (H at position 5) | Base | Standard reactivity for this class of reagent. |

| 5-Nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | Nitro (-NO₂) at position 5 | ~10x higher | The electron-withdrawing nitro group significantly enhances the rate of trifluoromethyl transfer. |

Furthermore, the position of substituents can dictate the selectivity of reactions. In the synthesis of 3-aryl-5-nitroisocoumarins, the presence of an ortho-nitro group to the reacting site was found to direct the cyclization pathway, favoring a 6-endo mode over a 5-exo mode. This demonstrates that substituents not only modulate reactivity (how fast a reaction proceeds) but also selectivity (which product is formed). A thorough understanding of these electronic and steric effects is crucial for the strategic design of synthetic routes using derivatives of this compound.

Computational and Theoretical Studies of 3 Iodo 5 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These in silico methods allow for a detailed examination of electronic distribution and energy levels, which are crucial for understanding reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and other electronic properties. For substituted benzoic acids, DFT studies help elucidate the effects of various functional groups on the aromatic system and the carboxylic acid moiety. mdpi.com

In 3-Iodo-5-nitrobenzoic acid, the benzene (B151609) ring is substituted with two strongly electron-withdrawing groups: an iodo group (-I) and a nitro group (-NO₂). These substituents significantly influence the electronic properties of the molecule. The nitro group, in particular, is a powerful deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. The iodine atom primarily exerts an electron-withdrawing inductive effect.

DFT calculations on similar nitroaromatic compounds are used to determine key electronic descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. For nitroaromatics, the presence of electron-withdrawing groups typically lowers the energies of both HOMO and LUMO, affecting the molecule's behavior as an electron acceptor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and carboxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group.

Mulliken Population Analysis: This analysis distributes the total charge among the atoms in the molecule, providing insight into the partial atomic charges and the extent of electron transfer between different parts of the molecule.

These analyses collectively show that the substituents increase the acidity of the carboxylic proton and influence the molecule's potential for intermolecular interactions. mdpi.com

Computational methods, particularly DFT, are widely employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed computational predictions for this compound are not widely published, experimental ¹H and ¹³C NMR data serve as a benchmark for such calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. Such calculations for related substituted benzoic acids have shown good correlation with experimental values. researchgate.net

Below are the experimental chemical shifts for this compound, which future computational studies would aim to reproduce.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | 8.70 (s, 1H), 8.59-8.61 (s, 1H), 7.49 (s, 1H) |

| ¹³C NMR | 123.8, 93.5 |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. For carboxylic acids, computational studies are particularly useful for analyzing the shift in vibrational frequencies upon the formation of hydrogen-bonded dimers.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions, providing insights into conformational preferences and the organization of molecules in the condensed phase.

The conformational flexibility of this compound is primarily determined by the rotation around two single bonds: the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-N bond of the nitro group.

Rotation of the Carboxylic Group: The -COOH group can be oriented in different planes relative to the aromatic ring. The most stable conformation is typically planar or near-planar to maximize conjugation, but this can be influenced by steric hindrance or specific intermolecular interactions in a crystal.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step. The resulting data can be plotted to create a potential energy surface or "energy landscape." The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation between them. Computer-aided molecular simulations are essential for exploring these landscapes and identifying the preferred molecular shapes.

The solid-state structure of this compound is dictated by a combination of intermolecular forces that direct how the molecules pack together in a crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction for carboxylic acids is the strong O-H···O hydrogen bond. This interaction typically leads to the formation of centrosymmetric dimers, where the carboxyl groups of two molecules face each other. This is a common and highly stable supramolecular synthon in the crystal engineering of benzoic acid derivatives.

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding. A halogen bond is a noncovalent interaction where the electropositive region on the outer side of the halogen atom (known as a σ-hole) interacts with a nucleophilic (electron-rich) site, such as an oxygen atom from a nitro or carboxyl group of a neighboring molecule. Computational models are crucial for accurately describing the anisotropic charge distribution around the iodine atom that gives rise to this directional interaction. nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure. The presence of electron-withdrawing substituents modifies the quadrupole moment of the benzene ring, influencing the geometry of these stacking interactions.

Understanding these competing and cooperating interactions is key to predicting the final crystal structure, a major challenge in materials science.

Recent research on substituted nitrobenzoic acids has combined experimental techniques with computational studies to understand the factors governing solid solution formation. researchgate.netresearchgate.net Such a study for binary systems involving this compound would involve:

Experimental Screening: Co-crystallization experiments with another structurally similar nitrobenzoic acid to determine the extent of mutual solubility in the solid state.

Computational Lattice Energy Calculations: Using atom-atom potential methods or DFT to calculate the lattice energy of the pure host crystal and the energy of inserting a guest molecule. The formation of a solid solution is considered favorable if the energy penalty for substituting a host molecule with a guest molecule is small.

Structural Similarity Analysis: Computationally comparing the molecular shapes, sizes, and electrostatic properties of the host and guest molecules. A high degree of similarity is generally a prerequisite for the formation of extensive solid solutions.

These computational approaches provide a molecular-level understanding of why certain pairs of molecules are compatible for forming solid solutions while others are not, guiding the design of new multi-component crystalline materials. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a molecule like this compound, which features an aromatic ring substituted with both a bulky, electron-donating iodo group and a strongly electron-withdrawing nitro group, computational approaches can predict how these functional groups influence its reactivity. These methods allow for the exploration of reaction pathways that might be difficult or hazardous to study experimentally.

A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods, particularly DFT, are adept at locating these fleeting structures.

For instance, in the context of reactions involving benzoic acid derivatives, such as decarboxylation, computational studies have successfully identified transition state geometries and their associated activation energies. A theoretical study on the decarboxylation of benzoic acid, for example, explored various potential mechanisms, including metal-catalyzed, radical-mediated, and oxidative pathways. ajgreenchem.comresearchgate.net For each proposed pathway, the transition state was located, and its energy calculated. In the oxidative decarboxylation of one proposed oxidized benzoic acid structure, an activation energy of 62.99 kcal/mol was determined, highlighting a significant energy barrier for that particular route. ajgreenchem.comresearchgate.net

For this compound, a similar approach could be employed to study various reactions. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile displaces either the iodo or nitro group, transition state analysis would be crucial. The calculations would involve modeling the approach of the nucleophile to the aromatic ring and identifying the high-energy intermediate, often referred to as a Meisenheimer complex. The calculated activation energies for the substitution at the different positions would reveal the most likely reaction pathway. The presence of the electron-withdrawing nitro group is expected to stabilize the transition state for nucleophilic attack, a factor that can be quantified through these computational analyses.

Interactive Table: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution of this compound.

| Leaving Group | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

| Iodo | Hydroxide | DFT (B3LYP/6-31G) | Data not available in literature |

| Nitro | Hydroxide | DFT (B3LYP/6-31G) | Data not available in literature |

| Iodo | Methoxide | DFT (B3LYP/6-31G) | Data not available in literature |

| Nitro | Methoxide | DFT (B3LYP/6-31G) | Data not available in literature |

This table is illustrative and intended to show the type of data that would be generated from a transition state analysis. The values are hypothetical as specific studies on this reaction for this compound are not available.

Beyond identifying single transition states, computational chemistry can predict entire reaction pathways, mapping the energetic journey from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products, creating a potential energy surface for the reaction.

For this compound, similar reaction pathway predictions could be invaluable. For example, in electrophilic aromatic substitution reactions, the existing iodo and nitro groups will direct incoming electrophiles to specific positions on the ring. While general organic chemistry principles predict that the carboxylic acid and nitro groups will direct meta and the iodo group will direct ortho/para, the interplay of these effects can be complex. Computational modeling of the reaction pathways for electrophilic attack at each possible position on the ring would provide a quantitative prediction of the regioselectivity. By calculating the energies of the carbocation intermediates (sigma complexes) for ortho, meta, and para attack, the most stable intermediate, and therefore the most likely product, can be determined.

Interactive Table: Hypothetical Relative Energies of Intermediates in Electrophilic Nitration of this compound.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Product Distribution |

| Ortho to Iodo | Data not available in literature | Data not available in literature |

| Para to Iodo | Data not available in literature | Data not available in literature |

| Meta to Nitro | Data not available in literature | Data not available in literature |

This table illustrates the kind of data that reaction pathway prediction would generate. The relative energies would indicate the most favored reaction path. The values are hypothetical.

Applications in Specialized Chemical Research Fields

Catalysis Research

The unique electronic and structural properties of 3-iodo-5-nitrobenzoic acid make it a compound of interest in both metal-catalyzed reactions and the burgeoning field of organocatalysis.

Application as a Ligand Component in Metal-Catalyzed Reactions

While not typically employed as a stable, coordinating ligand in the traditional sense, this compound has demonstrated significant utility as a reactive substrate in metal-catalyzed cross-coupling reactions. A notable example is its use in the Palladium-catalyzed Sonogashira coupling, a powerful method for forming carbon-carbon bonds.

In studies of this reaction, aryl halides containing electron-withdrawing groups, such as this compound, have been shown to be highly effective substrates. Research has demonstrated that the coupling reaction of this compound with phenylacetylene (B144264) proceeds with excellent yields. The presence of the electron-withdrawing nitro group enhances the reactivity of the aryl iodide, facilitating the catalytic cycle.

Detailed findings from a study on protecting-group-free Sonogashira couplings in water highlight the compound's performance.

| Aryl Halide Substrate | Catalyst System | Solvent | Isolated Yield (%) |

|---|---|---|---|

| This compound | Pd(OAc)₂/TPPTS-CuI | Water | 90% |

| 3-Bromo-5-nitrobenzoic acid | Pd(OAc)₂/TPPTS-CuI | Water | 85% |

This reactivity makes it a valuable precursor for synthesizing more complex molecules, including conjugated polymers, which are relevant to materials science.

Role in Organocatalysis and Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry utilizes organic iodine compounds in higher oxidation states to mediate a variety of chemical transformations, often mimicking the reactivity of transition metals while being more environmentally benign. Iodoarenes, such as this compound, are crucial precursors for generating these hypervalent iodine reagents. beilstein-journals.orgorganic-chemistry.org

Research has focused on designing and synthesizing iodoarene-containing molecules that can act as recyclable organocatalysts. beilstein-journals.orgresearchgate.net The concept involves the in-situ oxidation of an iodoarene to its hypervalent state (I(III) or I(V)), which then performs the desired chemical transformation before being reduced back to its starting I(I) state, thus completing a catalytic cycle. beilstein-journals.orgrsc.org

This compound serves as a key building block in this area. It is used in the synthesis of more complex iodoarene scaffolds designed to function as efficient and potentially chiral hypervalent iodine organocatalysts. beilstein-journals.org The strategic placement of the nitro and carboxylic acid groups can influence the stability, reactivity, and solubility of the resulting catalysts, allowing for the fine-tuning of their properties for specific applications, such as asymmetric synthesis. beilstein-journals.org

Materials Science

The functional groups present on this compound provide multiple avenues for its incorporation into novel materials, from polymers to engineered crystalline structures.

Precursors for Polymer Synthesis

The demonstrated reactivity of this compound in carbon-carbon bond-forming reactions like the Sonogashira coupling directly enables its use as a monomer or precursor for synthesizing conjugated polymers. researchgate.net Such polymers, characterized by alternating single and multiple bonds, are known for their interesting electronic and optical properties.

Furthermore, iodoarene-containing compounds are being explored for the synthesis of specialized polyesters. These polymers can be designed for specific biomedical applications. researchgate.net The incorporation of heavy atoms like iodine into a polymer backbone can impart properties such as radiopacity, making the material visible in X-ray imaging. researchgate.net

Development of New Materials with Specific Properties

The applications of this compound as a precursor extend to the development of new functional materials with tailored properties.

Biodegradable X-ray Contrast Agents : By incorporating iodoarene moieties, derived from precursors like this compound, into biocompatible and biodegradable polymer chains (e.g., polyesters), researchers are developing advanced materials for medical imaging. researchgate.netrsc.org These materials can function as contrast agents for X-ray-based diagnostics, with the advantage of being safely broken down and absorbed by the body over time. researchgate.net An increase in X-ray intensity has been validated for synthesized iodine-containing polymers when compared to non-iodinated counterparts. researchgate.net

Organocatalysts : As detailed in section 5.1.2, the use of this compound to create hypervalent iodine catalysts represents the development of a new class of material where the specific function is catalysis. beilstein-journals.org

Crystal Engineering and Co-crystal Formation

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. This compound is a prime candidate for crystal engineering due to its three distinct functional groups, each capable of participating in robust intermolecular interactions. core.ac.uk

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming well-defined and predictable patterns, such as the common carboxylic acid dimer synthon. nih.gov

Halogen Bonding : The iodine atom acts as a halogen bond donor. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., the oxygen atoms of the nitro or carboxyl groups of a neighboring molecule). acs.org The iodo-nitro supramolecular synthon, in particular, is recognized as a robust interaction for guiding crystal packing. core.ac.uk

Other Interactions : The nitro group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

The combination of these interactions makes this compound a versatile building block for constructing co-crystals. Co-crystallization involves combining two or more different molecules in a single crystal lattice. By selecting a suitable co-former molecule that can interact with the carboxylic acid, nitro, or iodo groups, it is possible to create new solid-state forms with modified physical properties, such as solubility, stability, and melting point. nih.gov The study of related halo-nitrobenzoic acids has demonstrated the critical role of both hydrogen and halogen bonds in stabilizing the resulting crystal structures. acs.org

Radiopharmaceutical Precursors and Imaging Agents

This compound serves as a crucial precursor in the synthesis of radiopharmaceuticals, which are specialized drugs containing radioactive isotopes used for diagnosing and treating various diseases, particularly cancers. almacgroup.com The structure of this compound, featuring both an iodine atom and a nitro group on the benzene (B151609) ring, makes it a valuable starting material for creating more complex molecules that can be tagged with a radioactive isotope. These radiolabeled compounds are designed to target specific cells or tissues within the body, allowing for targeted imaging or therapy. almacgroup.com

The development of new radiopharmaceuticals is a critical area of research, and precursors are the non-radioactive molecules that are synthesized and then radiolabeled in the final step. researchgate.net The quality and purity of these precursors are paramount to ensure the efficacy and safety of the final radiopharmaceutical product.

A significant application of this compound and its derivatives is in the synthesis of analogs of meta-iodobenzylguanidine (MIBG). MIBG is a compound that is structurally similar to norepinephrine (B1679862) and is used for the diagnosis and treatment of neuroendocrine tumors. By modifying the structure of MIBG, researchers aim to develop new analogs with improved targeting properties for oncologic applications. duke.edu